7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole
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Overview
Description
7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the benzimidazole ring.
Halogenation: Bromination and fluorination of the aromatic ring.
Substitution: Introduction of the trifluoromethoxy group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole could have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating signaling pathways or inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-benzimidazole: Known for its antiviral properties.
4-Trifluoromethoxy-1H-benzimidazole: Studied for its potential as an anti-inflammatory agent.
Uniqueness
7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole is unique due to the combination of bromine, fluorine, and trifluoromethoxy groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C8H3BrF4N2O |
---|---|
Molecular Weight |
299.02 g/mol |
IUPAC Name |
4-bromo-6-fluoro-7-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrF4N2O/c9-3-1-4(10)7(16-8(11,12)13)6-5(3)14-2-15-6/h1-2H,(H,14,15) |
InChI Key |
MEOZOEVQJZOMSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2C(=C1Br)N=CN2)OC(F)(F)F)F |
Origin of Product |
United States |
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